![molecular formula C12H18N2 B12075023 4-{[Cyclobutyl(methyl)amino]methyl}aniline](/img/structure/B12075023.png)
4-{[Cyclobutyl(methyl)amino]methyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[Cyclobutyl(methyl)amino]methyl}aniline is an organic compound that features a cyclobutyl group attached to a methylamino group, which is further connected to a benzene ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Cyclobutyl(methyl)amino]methyl}aniline typically involves the reaction of cyclobutylmethylamine with 4-chloromethyl aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher quantities of the compound with improved purity.
Chemical Reactions Analysis
Types of Reactions
4-{[Cyclobutyl(methyl)amino]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, bases like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Quinones, oxidized derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted aniline derivatives
Scientific Research Applications
4-{[Cyclobutyl(methyl)amino]methyl}aniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[Cyclobutyl(methyl)amino]methyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[Cyclopropyl(methyl)amino]methyl}aniline
- 4-{[Cyclopentyl(methyl)amino]methyl}aniline
- 4-{[Cyclohexyl(methyl)amino]methyl}aniline
Uniqueness
4-{[Cyclobutyl(methyl)amino]methyl}aniline is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs with different cycloalkyl groups
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-[[cyclobutyl(methyl)amino]methyl]aniline |
InChI |
InChI=1S/C12H18N2/c1-14(12-3-2-4-12)9-10-5-7-11(13)8-6-10/h5-8,12H,2-4,9,13H2,1H3 |
InChI Key |
ORPDGWGOECUHPT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)N)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


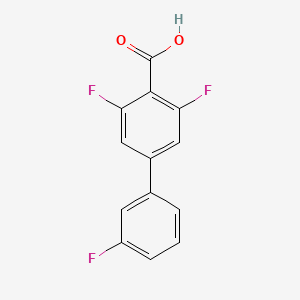
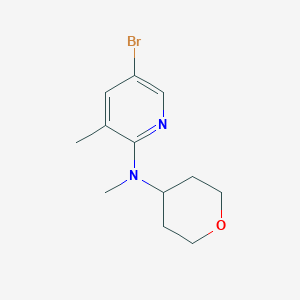
![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)

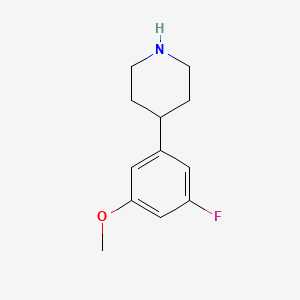
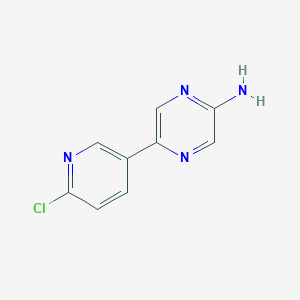
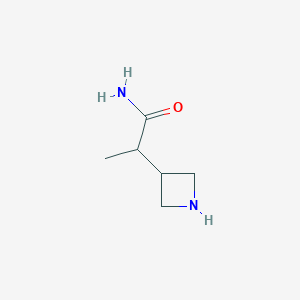

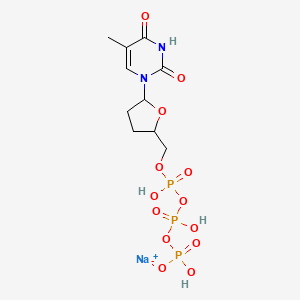
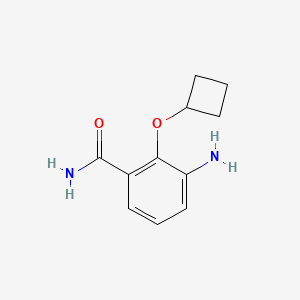
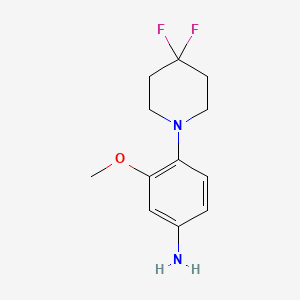

![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)

